N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide
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Overview
Description
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide is a thiourea derivative known for its versatile applications in various fields, including chemistry, biology, and medicine. Thiourea derivatives are recognized for their ability to form stable complexes with metal ions, making them valuable in numerous scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide typically involves the reaction of cyclohexylamine with cyclohexanecarbonyl chloride in the presence of a base, followed by the addition of thiourea. This reaction proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines and alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating diseases such as cancer and bacterial infections.
Industry: Employed in the synthesis of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety plays a crucial role in binding to metal ions and proteins, thereby modulating their activity. This compound can inhibit enzyme activity by forming stable complexes with the active site, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide
- N-(phenylcarbamothioyl)cyclohexanecarboxamide
- N-(2-chlorophenylcarbamothioyl)cyclohexanecarboxamide
Uniqueness
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide is unique due to its specific cyclohexyl and cyclohexanecarboxamide moieties, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various fields .
Properties
IUPAC Name |
N-(cyclohexylcarbamothioyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2OS/c17-13(11-7-3-1-4-8-11)16-14(18)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSITWUKYQFBLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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